molecular formula C15H29N3O3 B2525846 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354024-79-5

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No. B2525846
CAS RN: 1354024-79-5
M. Wt: 299.415
InChI Key: IXXNWUBFEFXWLT-KIYNQFGBSA-N
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Description

“[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound . It has a molecular formula of C15H29N3O3 and a molecular weight of 299.41 .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acids proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of “[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carbamic acid tert-butyl ester group .


Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .

Scientific Research Applications

Peptide Chemistry and Drug Development

Tert-butyl amino acid esters serve as valuable building blocks in peptide synthesis. They act as masked carboxyl group surrogates, allowing for controlled peptide bond formation. Researchers use these esters to create peptide sequences with specific amino acid sequences, which are essential for drug discovery and development .

Organic Synthesis

The compound can be employed in organic synthesis to construct more complex molecules. Its tert-butyl ester group provides a convenient handle for subsequent functionalization. Researchers can modify the ester to introduce other functional groups, enabling the creation of diverse chemical structures.

Materials Science

Tert-butyl esters find applications in materials science. By incorporating them into polymer chains, researchers can tailor material properties such as solubility, stability, and reactivity. These modified polymers can be used in coatings, adhesives, and other industrial applications .

Transesterification Reactions

Recent studies have explored the use of tert-butyl esters in transesterification reactions. For instance, PCl3-mediated conversion of tert-butyl esters into esters and amides has been developed. This novel protocol allows for gram-scale reactions and the synthesis of bioactive molecules .

Chelation Chemistry

Tert-butyl esters can participate in 1,3-chelation reactions. These interactions play a crucial role in the nucleophilic behavior of metal t-butoxides during transesterification. Understanding these mechanisms enhances our ability to design efficient synthetic routes .

Protecting Group Strategy

In peptide synthesis, tert-butyl esters serve as protecting groups for amino acids. By temporarily masking the carboxyl group, researchers can selectively activate specific functional groups during peptide assembly. This strategy ensures precise sequence control and minimizes unwanted side reactions .

Mechanism of Action

Target of Action

The primary target of “[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is currently unknown. The compound is a derivative of indole , a significant heterocyclic system in natural products and drugs, which plays a main role in cell biology . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Based on its structural similarity to other indole derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. For instance, it may bind to its targets, leading to changes in their conformation or activity .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, this compound may potentially affect multiple biochemical pathways.

Pharmacokinetics

The tert-butyl carbamate group in the compound is known to be susceptible to hydrolysis, releasing the tert-butyl cation . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester”. For instance, the stability of the tert-butyl carbamate group could be affected by the pH of the environment .

properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNWUBFEFXWLT-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS RN

1354024-79-5
Record name tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate
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